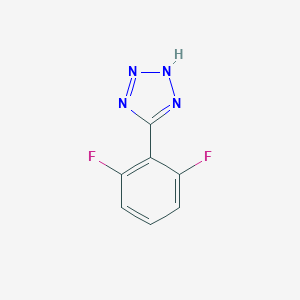

5-(2,6-difluorophenyl)-2H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,6-difluorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N4/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBCVVLRUDRWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NNN=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368287 | |

| Record name | 5-(2,6-Difluorophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188890-63-3 | |

| Record name | 5-(2,6-Difluorophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(2,6-difluorophenyl)-2H-tetrazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2,6-difluorophenyl)-2H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole moiety is a well-established bioisostere for carboxylic acids and cis-amide groups, often enhancing the pharmacological and pharmacokinetic properties of drug candidates. This document delves into the discovery and synthesis of this compound, its detailed physicochemical properties, and explores its potential therapeutic applications, with a focus on its emerging role in antimicrobial and anticancer research. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Significance of the Tetrazole Scaffold in Medicinal Chemistry

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a privileged scaffold in modern drug discovery.[1][2] Although not found in nature, its unique physicochemical properties have led to its incorporation into numerous clinically approved drugs.[1] The tetrazole group's acidity is comparable to that of a carboxylic acid (pKa ≈ 4.9 for the parent 1H-tetrazole), allowing it to act as a non-classical bioisostere.[3][4] This substitution can lead to improved metabolic stability, increased lipophilicity, and enhanced oral bioavailability of drug candidates.[5] The diverse biological activities exhibited by tetrazole derivatives, including antihypertensive, antibacterial, antifungal, antiviral, and anticancer effects, underscore the versatility of this heterocyclic system.[2][6][7]

The subject of this guide, this compound, combines the advantageous properties of the tetrazole ring with the electronic features of a difluorinated phenyl group. The fluorine atoms can modulate the compound's acidity, lipophilicity, and metabolic stability, while also potentially influencing its binding interactions with biological targets. This guide aims to provide a detailed exploration of this specific molecule, from its synthesis to its potential therapeutic applications.

Synthesis of 5-(2,6-difluorophenyl)-1H-tetrazole

The most prevalent and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[8][9] For the synthesis of 5-(2,6-difluorophenyl)-1H-tetrazole, the starting material is 2,6-difluorobenzonitrile.

Figure 1: General synthetic scheme for 5-(2,6-difluorophenyl)-1H-tetrazole.

Causality Behind Experimental Choices

The choice of reagents and reaction conditions is critical for a safe and efficient synthesis.

-

Azide Source: Sodium azide (NaN₃) is the most common azide source due to its availability and reactivity. However, it is highly toxic and potentially explosive, especially in the presence of acid, which can generate highly explosive hydrazoic acid (HN₃). Therefore, careful handling and appropriate safety precautions are paramount.

-

Catalyst/Promoter: The cycloaddition reaction is often slow and requires elevated temperatures. To facilitate the reaction, various catalysts and promoters can be employed.

-

Lewis Acids: Lewis acids like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) can activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.[8]

-

Brønsted Acids/Ammonium Salts: Ammonium chloride (NH₄Cl) is frequently used in combination with sodium azide. In situ, it can generate a small amount of hydrazoic acid, which is a more reactive azide species in this cycloaddition.[10]

-

-

Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to dissolve the reactants and facilitate the reaction at elevated temperatures.[8]

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of 5-(2,6-difluorophenyl)-1H-tetrazole.

Materials:

-

2,6-Difluorobenzonitrile

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl)

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), 2M

-

Ethyl Acetate

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluorobenzonitrile (1.0 eq) in DMF.

-

Addition of Reagents: To the stirred solution, add sodium azide (1.2 eq) and ammonium chloride (1.1 eq).

-

Reaction: Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After completion of the reaction (disappearance of the starting nitrile), cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-water.

-

Acidify the aqueous solution to pH 2-3 with 2M HCl. This will protonate the tetrazole ring, causing it to precipitate.

-

Stir the mixture for 30 minutes to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 5-(2,6-difluorophenyl)-1H-tetrazole.

-

Dry the purified product under vacuum.

-

Self-Validation: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy (¹H, ¹³C, ¹⁹F), and mass spectrometry. The disappearance of the nitrile peak in the IR spectrum (around 2230 cm⁻¹) and the appearance of characteristic tetrazole peaks are indicative of a successful reaction.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₇H₄F₂N₄ | - |

| Molecular Weight | 182.13 g/mol | - |

| Melting Point | 69-71 °C | [1] |

| pKa | Estimated to be around 4-5 | Inferred from parent tetrazole and electronic effects of the difluorophenyl group.[4] |

| Solubility | Soluble in DMSO and Methanol | |

| Appearance | White to light-yellow crystalline powder | General observation for tetrazoles.[11] |

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of 5-(2,6-difluorophenyl)-1H-tetrazole.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the difluorophenyl ring and the N-H proton of the tetrazole ring. The N-H proton is typically a broad singlet and its chemical shift can be concentration-dependent. The aromatic protons will exhibit splitting patterns consistent with a 2,6-disubstituted phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the tetrazole ring and the difluorophenyl group. The carbon attached to the tetrazole ring will be significantly deshielded.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atoms. A single resonance is expected for the two equivalent fluorine atoms at the 2 and 6 positions.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.

Potential Therapeutic Applications and Biological Activity

While specific biological activity data for this compound is limited in publicly accessible literature, the broader class of tetrazole derivatives has demonstrated a wide range of pharmacological activities.[2][7] The presence of the difluorophenyl moiety can further enhance these activities.

Antimicrobial Activity

Tetrazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[1][6] They can act on various bacterial targets, including enzymes involved in cell wall synthesis and DNA replication.[12] The lipophilicity and electronic properties imparted by the 2,6-difluorophenyl group may facilitate cell membrane penetration and interaction with intracellular targets.

Figure 2: A typical workflow for evaluating the antimicrobial activity of a novel compound.

Anticancer Activity

Numerous tetrazole-containing compounds have shown promising anticancer activity through various mechanisms, including the inhibition of enzymes involved in cell proliferation and the induction of apoptosis.[5][7][13][14][15] The 2,6-difluorophenyl substitution is a common motif in kinase inhibitors, suggesting that this compound could potentially target protein kinases involved in cancer signaling pathways.

Enzyme Inhibition

The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions within the active site of enzymes. This makes tetrazole derivatives attractive candidates for the development of enzyme inhibitors. For example, tetrazole-based compounds have been investigated as inhibitors of S-nitrosoglutathione reductase (GSNOR), an enzyme implicated in respiratory diseases like COPD.[16]

Conclusion and Future Perspectives

This compound is a synthetically accessible compound with a high potential for applications in medicinal chemistry. Its structural features, combining the bioisosteric properties of the tetrazole ring with the modulatory effects of the difluorophenyl group, make it an attractive scaffold for the development of novel therapeutic agents. While specific biological data for this compound is still emerging, the extensive research on related tetrazole derivatives provides a strong rationale for its further investigation as an antimicrobial, anticancer, or enzyme-inhibitory agent. Future research should focus on the detailed biological evaluation of this compound and its derivatives, including in vitro and in vivo studies, to fully elucidate its therapeutic potential.

References

- Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire.

- Mechanism of action of tetrazole‐derived anticancer agents.

- Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research.

- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central.

- A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Oriental Journal of Chemistry.

- Tetrazolium Compounds: Synthesis and Applic

- Buy 5-(3-fluorophenyl)-1H-tetrazole | 50907-20-5. Smolecule.

- Tetrazole Derivatives as Promising Anticancer Agents. PubMed.

- SYNTHESIS , CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES | Semantic Scholar. Semantic Scholar.

- An Overview on Biological Evaluation of Tetrazole Derivatives | springerprofessional.de. Springer Professional.

- 5-Phenyl-1H-tetrazole | CAS#:18039-42-4 | Chemsrc. Chemsrc.

- Tetrazole hybrids with potential anticancer activity. PubMed.

- Synthesis of different structurally 5-substituted-1H-tetrazoles in the presence of cuttlebone in DMSO.

- Tetrazoles via Multicomponent Reactions. PubMed Central.

- Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.

- Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study Review Article. Pharmaspire.

- Exploring Novel Pyrazole-Fused 1H-tetrazol-5-yl: Synthesis, SAR and Antimicrobial Efficacy. The Bioscan.

- Tetrazole for DNA synthesis, filtered through a 1 um filter, 0.45M acetonitrile 288-94-8. MilliporeSigma.

- Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents.

- Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. PubMed Central.

- Exploring Novel Pyrazole-Fused 1H-tetrazol-5-yl: Synthesis, SAR and Antimicrobial Efficacy. The Bioscan.

- Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cycliz

- Tetrazole CAS#: 288-94-8. ChemicalBook.

- 5-(2,6-difluorophenyl)-1H-1,2,3,4-tetrazole Product Description. ChemicalBook.

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.

- A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research.

- Tetrazole. Wikipedia.

- Tetrazole | 288-94-8. ChemicalBook.

- Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR)

- Illustrates the in vitro urease inhibitory activity of tetrazole derivatives 5a‐e alongside the standard thiourea.

- Tetrazoles are potent anion recognition elements that emulate the disfavored anti conformations of carboxylic acids. University of Victoria.

- World Journal of Pharmaceutical ReseaRch. AWS.

- 1H-Tetrazole | CH2N4 | CID 67519. PubChem.

Sources

- 1. isfcppharmaspire.com [isfcppharmaspire.com]

- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrazole - Wikipedia [en.wikipedia.org]

- 4. web.uvic.ca [web.uvic.ca]

- 5. researchgate.net [researchgate.net]

- 6. chemistryjournals.net [chemistryjournals.net]

- 7. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chalcogen.ro [chalcogen.ro]

- 11. 1H-Tetrazole | CH2N4 | CID 67519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SYNTHESIS , CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 15. Tetrazole hybrids with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic analysis of 5-(2,6-difluorophenyl)-2H-tetrazole

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(2,6-difluorophenyl)-2H-tetrazole

Introduction

In the landscape of modern drug discovery and medicinal chemistry, tetrazoles have emerged as a cornerstone heterocyclic motif. Their significance lies in their role as a bioisosteric analogue of carboxylic acids and cis-amide groups, offering improved metabolic stability and lipophilicity while maintaining crucial biological interactions.[1][2] The compound this compound is of particular interest, combining the bioisosteric properties of the tetrazole ring with the unique electronic influence of a difluorinated phenyl group. This strategic fluorination can profoundly impact molecular conformation, pKa, and binding affinity, making it a valuable scaffold in pharmaceutical design.[3]

This guide provides a comprehensive framework for the structural elucidation and purity confirmation of this compound using a suite of core spectroscopic techniques. As Senior Application Scientist, my objective is not merely to present protocols but to instill a deep understanding of the causality behind our analytical choices. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy are synergistically employed to build an unassailable body of evidence for the molecule's identity and integrity.

Context: Synthesis and Isomeric Considerations

A robust analytical strategy begins with an understanding of the material's origin. The synthesis of 5-substituted tetrazoles is commonly achieved via a [3+2] cycloaddition reaction between a nitrile (2,6-difluorobenzonitrile) and an azide source (e.g., sodium azide).[1][4] A critical consideration in the analysis of 5-phenyltetrazoles is the potential for tautomerism, with the 1H- and 2H-isomers being the most common. While the 1H-tautomer is often more stable in the solid state, the 2H-tautomer can be the preferred form in the gas phase or under specific synthetic conditions that favor N2-alkylation or arylation.[5][6] Our analytical workflow must therefore be capable of distinguishing between these potential isomers.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

Expertise in Action: Why This Combination?

-

¹H NMR maps the proton environment, confirming the substitution pattern on the aromatic ring.

-

¹³C NMR identifies all unique carbon atoms and, crucially, reveals the effect of fluorine substitution through C-F coupling.

-

¹⁹F NMR directly observes the fluorine atoms, providing a highly sensitive and clean probe for confirming their presence and chemical environment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

-

Internal Standard: Use tetramethylsilane (TMS) as the internal standard for ¹H and ¹³C NMR, typically included in the deuterated solvent. For ¹⁹F NMR, an external or internal standard like CFCl₃ can be used, though modern spectrometers can reference externally.[7]

-

Instrument Setup: Acquire spectra on a 400 MHz or higher field spectrometer.[8]

-

Acquisition Parameters:

-

¹H NMR: Acquire 16-32 scans with a spectral width of -2 to 12 ppm.

-

¹³C NMR: Acquire 1024-4096 scans with a spectral width of 0 to 200 ppm, using proton decoupling.

-

¹⁹F NMR: Acquire 64-128 scans with a spectral width appropriate for fluorinated aromatics (e.g., -90 to -120 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Predicted NMR Data and Interpretation

The following table summarizes the expected chemical shifts (δ) and coupling constants (J). These predictions are based on established data for difluorophenyl compounds and tetrazole derivatives.[9][10]

| Nucleus | Assignment | Expected δ (ppm) | Multiplicity | Expected J (Hz) | Rationale |

| ¹H NMR | H-4' | ~7.5 - 7.7 | Triplet (t) | ³J(H-F) ≈ 8-10 | Symmetrical environment, coupled to two equivalent fluorine atoms. |

| H-3', H-5' | ~7.1 - 7.3 | Doublet (d) | ³J(H-H) ≈ 8-9 | Coupled to H-4'. | |

| ¹³C NMR | C-5 (Tetrazole) | ~160 - 165 | Singlet (s) | - | Characteristic chemical shift for the carbon atom in a 5-phenyltetrazole ring.[11] |

| C-2', C-6' | ~161 - 164 | Doublet (d) | ¹J(C-F) ≈ 240-260 | Direct coupling to fluorine results in a large coupling constant. | |

| C-4' | ~132 - 134 | Triplet (t) | ³J(C-F) ≈ 10-15 | Coupling to two fluorine atoms three bonds away. | |

| C-3', C-5' | ~112 - 115 | Doublet (d) | ²J(C-F) ≈ 20-25 | Coupling to fluorine two bonds away. | |

| C-1' | ~110 - 114 | Triplet (t) | ²J(C-F) ≈ 20-25 | The ipso-carbon is shielded and coupled to two fluorine atoms. | |

| ¹⁹F NMR | F-2', F-6' | ~ -105 to -115 | Singlet (s) | - | Symmetrical environment. May show slight coupling to H-3'/H-5'. |

II. Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, providing a molecular "fingerprint."

Expertise in Action: What to Look For

The diagnostic value of IR for this molecule lies in identifying vibrations characteristic of the tetrazole ring (C=N, N=N) and the difluorophenyl group (C-F, aromatic C=C). The absence of a broad N-H stretch (typically >3000 cm⁻¹) helps confirm N2 substitution rather than the 1H-tautomer.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds in the phenyl ring. |

| 1600-1620 | Aromatic C=C Stretch | Medium | Phenyl ring skeletal vibrations. |

| 1550-1640 | C=N Stretch (Tetrazole) | Medium-Strong | Key indicator of the tetrazole ring structure.[11][12][13] |

| 1300-1480 | Tetrazole Ring Vibrations | Medium-Strong | Complex skeletal vibrations ("fingerprint") of the tetrazole ring.[2] |

| 1100-1250 | C-F Stretch | Strong | A very strong and characteristic absorption for aryl fluorides. |

III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

MS provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Expertise in Action: Ionization and Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique ideal for obtaining the molecular ion peak ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The fragmentation pattern of tetrazoles is well-documented; in positive-ion mode, a characteristic loss of hydrazoic acid (HN₃) is often observed, while in negative-ion mode, the loss of a nitrogen molecule (N₂) is typical.[6]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings:

-

Ionization Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize information.

-

Mass Range: Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).

-

HRMS: Utilize an Orbitrap or Time-of-Flight (TOF) analyzer to obtain high-resolution data for elemental composition confirmation.

-

-

Tandem MS (MS/MS): To confirm fragmentation pathways, isolate the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate product ion spectra.

Predicted Mass Spectrometry Data

| Technique | Ion | Expected m/z | Formula | Interpretation |

| HRMS (ESI+) | [M+H]⁺ | 183.0476 | C₇H₅F₂N₄⁺ | Protonated molecular ion. Confirms elemental composition. |

| MS/MS (ESI+) | [M+H - HN₃]⁺ | 140.0252 | C₇H₄F₂⁺ | Characteristic loss of hydrazoic acid from the protonated tetrazole ring.[6] |

| HRMS (ESI-) | [M-H]⁻ | 181.0327 | C₇H₃F₂N₄⁻ | Deprotonated molecular ion. |

| MS/MS (ESI-) | [M-H - N₂]⁻ | 153.0371 | C₇H₃F₂N₂⁻ | Characteristic loss of a nitrogen molecule from the deprotonated tetrazole ring.[6] |

IV. UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for characterizing compounds containing chromophores like the phenyl-tetrazole system.[14]

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is 10⁻⁴ to 10⁻⁵ M.

-

Blank Correction: Use the pure solvent to record a baseline spectrum.

-

Sample Measurement: Record the absorbance of the sample solution, typically from 200 to 400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Predicted UV-Vis Data

For phenyl-tetrazole systems, electronic transitions (π → π*) associated with the aromatic ring are expected. The presence of the tetrazole moiety can modulate these transitions. An absorption maximum (λ_max) is anticipated in the range of 230-280 nm .[15][16]

Integrated Analytical Workflow

Caption: Workflow for structural validation of the target compound.

Conclusion

The is a multi-faceted process that relies on the convergence of evidence from NMR, IR, MS, and UV-Vis techniques. NMR spectroscopy provides the definitive structural map, while IR confirms functional groups, MS validates the molecular weight and elemental formula, and UV-Vis characterizes the electronic properties. By following the robust protocols and interpretive guidelines detailed in this document, researchers, scientists, and drug development professionals can confidently establish the identity, purity, and isomeric form of this important pharmaceutical scaffold, ensuring the integrity and reproducibility of their scientific endeavors.

References

- Supporting Information. (n.d.).

- FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. (2022, November).

- Vibrational spectroscopy of triazoles and tetrazole. (n.d.).

- Comparison of (A) the experimental infrared spectrum of tetrazole... (n.d.).

- Supporting Information. (n.d.).

- Tetrazole(288-94-8)IR1. (n.d.). ChemicalBook.

- Structural, Physical, Surface and NMR Study of 5-(Benzylthio)-1H-Tetrazole Compound. (n.d.).

- Pazik, A., & Skwierawska, A. (2013). Synthesis and spectroscopic properties of new bis-tetrazoles. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77(1), 83-94.

- General experimental procedures for synthesis and characterization of the analogues. (n.d.). Preprints.org.

- A Comparative Guide to the Spectroscopic Analysis of Tetrazole Isomers. (2025). BenchChem.

- UV-Vis titration of 1,5-bis[2-(1H-tetrazol-1-yl)phenyl(thio)]3-phenylazapentane... (n.d.).

- Zn(OAc)2·2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. (n.d.). Growing Science.

- 1H-Tetrazole, 5-phenyl-. (n.d.). NIST WebBook.

- A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.).

- Synthesis of 2H-tetrazoles. (n.d.). Organic Chemistry Portal.

- 1 H-NMR data of the tetrazole compounds. (n.d.).

- Supporting information Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorin

- UV-Visible Spectroscopy. (n.d.).

- msbnk-lcsb-lu077253. (n.d.). MassBank.

- 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.

- Liu, et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

- 5-(2,6-Dimethoxyphenoxy)-2-methylsulfanylmethyl-2H-tetrazole. (n.d.).

- A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research.

- 1,5-Disubstituted Tetrazoles: Synthesis and Characteriz

- Mass Spectrometry of Heterocyclic Compounds. (n.d.). DTIC.

- Synthesis of novel 2, 5-disubstituted tetrazole derivatives as potent biological agents. (n.d.).

- Spectroscopic Validation: Ensuring Purity and Structure of 5-Thiophen-2-yl-2H-tetrazole in Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pnrjournal.com [pnrjournal.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]

- 5. 2H-Tetrazole synthesis [organic-chemistry.org]

- 6. lifesciencesite.com [lifesciencesite.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. preprints.org [preprints.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. growingscience.com [growingscience.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis and spectroscopic properties of new bis-tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1H-Tetrazole, 5-phenyl- [webbook.nist.gov]

An In-depth Technical Guide to the Early Research of 5-(2,6-difluorophenyl)-2H-tetrazole

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the tetrazole ring stands as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its prominence stems from its role as a bioisostere for the carboxylic acid group, offering a similar acidic pKa and spatial arrangement while providing enhanced metabolic stability and bioavailability.[3] This guide delves into the foundational research of a specific, yet significant, member of this class: 5-(2,6-difluorophenyl)-2H-tetrazole. The strategic incorporation of a 2,6-difluorophenyl moiety introduces unique electronic and conformational constraints, making this molecule a compelling subject for early-stage drug discovery programs. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the core synthesis, characterization, and initial biological explorations of this compound, grounded in the principles of scientific integrity and causality.

Rationale and Synthesis: Constructing the Core Moiety

The initial impetus for synthesizing this compound likely arose from the desire to combine the established bioisosteric properties of the tetrazole ring with the known modulatory effects of fluorine substitution in phenyl rings. The two fluorine atoms at the ortho positions create a distinct electronic environment and can influence the molecule's binding affinity to biological targets.

The Cornerstone of Synthesis: [3+2] Cycloaddition

The most direct and widely adopted method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[3] This method is valued for its efficiency and reliability. The reaction typically involves heating the corresponding nitrile with an azide, often in the presence of a Lewis acid or an ammonium salt to generate in situ hydrazoic acid, which is highly reactive but also explosive and toxic in its pure form.[2]

The synthesis of this compound begins with 2,6-difluorobenzonitrile. The reaction proceeds by nucleophilic attack of the azide ion on the electrophilic carbon of the nitrile group, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a [3+2] cycloaddition reaction.

Materials:

-

2,6-difluorobenzonitrile

-

Sodium azide (NaN₃)

-

Zinc chloride (ZnCl₂) or Ammonium chloride (NH₄Cl)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-difluorobenzonitrile (1 equivalent).

-

Reagent Addition: Add dimethylformamide (DMF) to dissolve the nitrile. Subsequently, add sodium azide (1.2 to 1.5 equivalents) and a catalyst such as zinc chloride (1.1 equivalents) or ammonium chloride (1.2 equivalents). The use of a Lewis acid like ZnCl₂ can accelerate the reaction.[3][4]

-

Reaction Conditions: Heat the mixture to 100-120°C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up: After the reaction is complete (indicated by the disappearance of the starting nitrile), cool the mixture to room temperature.

-

Acidification: Carefully pour the reaction mixture into a beaker of cold water and acidify with 1M HCl to a pH of approximately 2-3. This step protonates the tetrazole ring, causing it to precipitate.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a white solid.

Synthetic Pathway Visualization

The following diagram illustrates the fundamental synthetic route to this compound.

Caption: Synthetic pathway for this compound.

Structural Elucidation and Physicochemical Profile

Once synthesized, rigorous characterization is imperative to confirm the structure and purity of the compound. Early research would have relied on a combination of spectroscopic and physical methods.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂N₄ | [6] |

| Molecular Weight | 182.13 g/mol | Inferred |

| Appearance | White to off-white powder | [7] |

| Melting Point | Varies by source, typically >180°C | [6] |

| CAS Number | 175205-12-6 | [6] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structural confirmation.[8] For this compound, both ¹H and ¹³C NMR provide definitive structural information.

-

¹H NMR: The spectrum is expected to be relatively simple. The proton on the tetrazole ring (N-H) would appear as a broad singlet far downfield, often above 10 ppm, due to its acidic nature. The aromatic protons of the difluorophenyl ring would show a characteristic multiplet pattern due to proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon atom of the tetrazole ring is typically observed in the 150-160 ppm range.[8] The carbons of the phenyl ring will show distinct signals, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 183.14. A characteristic fragmentation pattern for 5-substituted tetrazoles is the loss of a nitrogen molecule (N₂), which would result in a fragment ion.[9][10]

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Expected characteristic peaks include a broad absorption for the N-H stretch of the tetrazole ring (around 3000-3400 cm⁻¹), C=N and N=N stretching vibrations within the ring (around 1400-1600 cm⁻¹), and C-F stretching vibrations from the phenyl group (around 1100-1300 cm⁻¹).[4]

Experimental Protocol: ¹H and ¹³C NMR Characterization

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[8]

-

Instrument Setup (300 MHz Spectrometer):

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction on the acquired Free Induction Decay (FID).

-

Interpretation: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.

Preliminary Biological Investigations

The true value of a novel compound is realized through biological testing. Early research on this compound would have focused on broad in vitro screening to identify potential therapeutic applications. Given the structural alerts, likely areas of investigation would include anti-inflammatory, anticancer, and antimicrobial activities.[2][11][12]

Rationale for Screening

-

Anti-inflammatory Activity: The tetrazole moiety is present in several anti-inflammatory drugs. The difluorophenyl group is also a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, screening for inhibition of inflammatory enzymes like cyclooxygenases (COX-1/COX-2) would be a logical first step.

-

Anticancer Activity: Fluorinated compounds often exhibit cytotoxic properties. Initial screening would involve testing the compound against a panel of human cancer cell lines (e.g., lung, colon, breast) using assays like the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).[11][13]

-

Antimicrobial Activity: Many nitrogen-rich heterocyclic compounds possess antibacterial or antifungal properties.[2][14] The compound would likely be tested against various strains of Gram-positive and Gram-negative bacteria and fungi.[15]

Hypothetical Early Screening Workflow

The following diagram outlines a typical workflow for the initial biological evaluation of a novel compound like this compound.

Caption: A logical workflow for the early biological evaluation of a novel compound.

While specific early research data for this compound is not abundant in publicly accessible literature, related tetrazole derivatives have shown promise. For instance, various 5-aryl-2H-tetrazole derivatives have been synthesized and tested for anti-inflammatory and superoxide scavenging activities.[16] Other studies have demonstrated the anticancer potential of novel tetrazole derivatives against various human carcinoma cell lines.[11] These findings support the rationale for investigating this compound in these therapeutic areas.

Concluding Remarks and Future Outlook

The early research into this compound is emblematic of a classic medicinal chemistry approach: the rational design and synthesis of a novel chemical entity followed by systematic characterization and biological screening. The synthesis via [3+2] cycloaddition is robust and well-understood, while standard spectroscopic methods provide unambiguous structural confirmation. The true potential of this molecule lies in its biological activity, which would be unveiled through comprehensive screening programs. Based on the foundational principles of its constituent parts—the tetrazole ring and the difluorophenyl moiety—this compound represents a promising starting point for the development of new therapeutic agents. Future research would logically progress towards lead optimization, detailed mechanism of action studies, and evaluation in in vivo models of disease.

References

-

Zhang, C., et al. (2006). Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers. Bioorganic & Medicinal Chemistry Letters, 16(24), 6213-8. Retrieved from [Link]

- Ono, S., et al. (1998). Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith. Google Patents. EP0838458A1.

-

Zhang, Z., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(11), 1908. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. CyberLeninka. Retrieved from [Link]

-

Nikpassand, M., et al. (2012). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. International Letters of Chemistry, Physics and Astronomy, 4, 85-91. Retrieved from [Link]

- Himmelsbach, F., et al. (2013). Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides. Google Patents. US8569528B2.

- Chekler, E. L. P., et al. (2012). Common Organic Chemistry. Google Patents. WO 2012/069948 A1.

-

Ferreira, R. J., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3249. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Tetrazole synthesis. Retrieved from [Link]

- Kikelj, D., et al. (2006). Process for the synthesis of tetrazoles. Google Patents. WO2006050922A1.

-

Ušćumlić, M., et al. (2025). Design and in vitro evaluation of novel tetrazole derivatives of dianisidine as anticancer agents targeting Bcl-2 apoptosis regulator. Scientific Reports, 15(1), 12345. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of in vitro, ex vivo, and in vivo evaluations of [ 18 F]6. Retrieved from [Link]

-

MassBank. (2020). msbnk-lcsb-lu077253. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. 5(2), 113-121. Retrieved from [Link]

-

Semantic Scholar. (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Retrieved from [Link]

-

Yurasov, N. A., et al. (2022). Study of biocompatibility, cytotoxic activity in vitro of a tetrazole-containing derivative of 2-amino-4,6-di(aziridin-1-yl)-1,3,5-triazine. Bioorganicheskaia khimiia, 48(6), 565-572. Retrieved from [Link]

-

Nasrollahzadeh, M., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as a Novel and Reusable Solid Acid Catalyst. Journal of the Chinese Chemical Society, 62(6), 481-488. Retrieved from [Link]

-

DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]

-

Getz, D. C., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565-70. Retrieved from [Link]

-

Terekhova, A. V., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(2), M1598. Retrieved from [Link]

-

El M’Barki, K., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF N-((TETRAZOL-5- YL)METHYL)CYCLOHEXANAMINE THROUGH 2D NMR EXPERIMENTS. Journal of Applicable Chemistry, 4(2), 555-561. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of 5-(2,3-Dichlorophenyl)-2H-tetrazole. Retrieved from [Link]

-

ResearchGate. (2016). Design, Synthesis, Biological Activity and Molecular Modeling of New Heterocyclic Tetrazole Derivatives. Retrieved from [Link]

-

Innovative Synthesis of Drug-Like Molecules Using Tetrazole as Core Building Blocks. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (2026). 5-(phenyldisulfanyl)-2H-tetrazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]

-

Der Pharma Chemica. (2012). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. 4(1), 284-290. Retrieved from [Link]

-

Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Molecules, 27(18), 5940. Retrieved from [Link]

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. growingscience.com [growingscience.com]

- 5. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]

- 6. chem-casts.com [chem-casts.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design and in vitro evaluation of novel tetrazole derivatives of dianisidine as anticancer agents targeting Bcl-2 apoptosis regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Study of biocompatibility, cytotoxic activity in vitro of a tetrazole-containing derivative of 2-amino-4,6-di(aziridin-1-yl)-1,3,5-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Buy 5-(difluoromethyl)-2H-tetrazole (EVT-3106203) | 1934814-84-2 [evitachem.com]

- 15. cyberleninka.ru [cyberleninka.ru]

- 16. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid and its N-Protected Analogs – Pivotal Intermediates in the Synthesis of Sitagliptin

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical overview of (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a critical chiral building block in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. While the specific CAS number 136526-69-3 is not widely cited, this guide focuses on the most relevant and commonly referenced forms of this intermediate: the free amino acid (CAS 936630-57-8) and its N-tert-butoxycarbonyl (Boc) protected analog (CAS 486460-00-8). We will delve into the physicochemical properties, established synthesis protocols, and the strategic role of this intermediate in the construction of the final active pharmaceutical ingredient (API).

Introduction and Identification

(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a non-proteinogenic β-amino acid. Its structure incorporates a trifluorinated phenyl ring and a chiral center at the C3 position, which are both crucial for the efficacy of Sitagliptin. Sitagliptin is a widely prescribed oral hypoglycemic agent for the treatment of type 2 diabetes.[1][2] The synthesis of enantiomerically pure Sitagliptin relies heavily on the efficient and stereoselective production of this key β-amino acid intermediate.[3]

In process chemistry, the amine functional group is often protected to prevent side reactions and to control reactivity during subsequent coupling steps. The most common protecting group used for this purpose is the tert-butoxycarbonyl (Boc) group, yielding Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (CAS 486460-00-8). This protected form is a stable, crystalline solid, making it ideal for handling and purification in a manufacturing environment.[4]

Physicochemical Properties

The properties of the N-Boc protected intermediate are well-documented and are essential for process development, formulation, and quality control.

| Property | Value | Source |

| CAS Number | 486460-00-8 | ChemicalBook[5] |

| Molecular Formula | C₁₅H₁₈F₃NO₄ | ChemicalBook[5] |

| Molecular Weight | 333.31 g/mol | ChemicalBook[5] |

| Appearance | White to Yellow Solid | ChemicalBook[4] |

| Melting Point | 136-138 °C | LookChem[1] |

| Boiling Point | 443.1 °C at 760 mmHg | LookChem[1] |

| Density | 1.292 g/cm³ | LookChem[1] |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol | LookChem[1] |

| Storage Temperature | 2-8 °C | LookChem[1] |

The properties of the unprotected (free amine) form are also critical, particularly for understanding its behavior post-deprotection.

| Property | Value | Source |

| CAS Number | 936630-57-8 | PubChem[6] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | PubChem[6] |

| Molecular Weight | 233.19 g/mol | PubChem[6] |

| IUPAC Name | (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | PubChem[6] |

Synthesis of the Key Intermediate

The industrial synthesis of this chiral intermediate is a subject of extensive research, focusing on efficiency, cost-effectiveness, and stereoselectivity. One prominent and innovative approach avoids the use of hazardous reagents like diazomethane. A formal synthesis starting from 2,4,5-trifluorobenzaldehyde involves an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement as key steps to install the desired chirality.

Below is a conceptual workflow illustrating a modern synthetic approach.

Caption: Conceptual workflow for the synthesis of the key Boc-protected intermediate.

Exemplary Synthesis Protocol: Hydrolysis of Ester Precursor

A common laboratory-scale method involves the hydrolysis of the corresponding ethyl ester to yield the final carboxylic acid. This step is typically the final stage in the synthesis of the Boc-protected intermediate before its use in the next coupling reaction.

Reaction: Hydrolysis of (R)-β-tert-butoxycarbonylamino-2,4,5-trifluorophenylbutyric acid ethyl ester to Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Methodology:

-

Dissolution: The starting material, (R)-β-tert-butoxycarbonylamino-2,4,5-trifluorophenylbutyric acid ethyl ester, is dissolved in a suitable solvent such as methanol.[4][5]

-

Saponification: An aqueous solution of Lithium Hydroxide (LiOH·H₂O) is added to the reaction mixture.[4][5] The LiOH acts as the base to hydrolyze the ethyl ester to a lithium carboxylate salt. The reaction is typically stirred at room temperature until completion, monitored by techniques like TLC or HPLC.

-

Work-up: The methanol is removed under reduced pressure. The remaining aqueous concentrate is diluted with a solvent like dichloromethane.[4]

-

Acidification: The pH of the aqueous layer is carefully adjusted to ~2 using an acid, such as 2N HCl.[4][5] This protonates the carboxylate salt, precipitating the desired carboxylic acid.

-

Extraction & Purification: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the product. The combined organic layers are then washed, dried, and concentrated in vacuo to yield the final product, Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.[4] Further purification can be achieved through recrystallization if necessary.

Role in the Total Synthesis of Sitagliptin

The Boc-protected β-amino acid is the linchpin that connects the chiral side-chain to the heterocyclic core of Sitagliptin. The process involves two primary steps: amide bond formation and deprotection.

-

Amide Coupling: The carboxylic acid of the Boc-protected intermediate is activated and coupled with the secondary amine of the triazolopiperazine core (3-(trifluoromethyl)-5,6,7,8-tetrahydro-[4][7][8]triazolo[4,3-a]pyrazine). This reaction is a standard peptide coupling, often mediated by reagents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of an additive like HOBt (1-hydroxybenzotriazole) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9]

-

Deprotection: The Boc protecting group on the newly formed amide is removed under acidic conditions. A common method is the use of hydrochloric acid (HCl) in a suitable solvent.[8] This reveals the primary amine of the β-amino acid moiety, yielding Sitagliptin, which is often isolated as a hydrochloride or phosphate salt.

Caption: Conversion of the key intermediate to the final Sitagliptin API.

Safety and Handling

The unprotected intermediate, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, is classified as hazardous. According to the Globally Harmonized System (GHS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound. The Boc-protected version is generally more stable and less hazardous but should still be handled with care in a well-ventilated chemical fume hood.

Conclusion

(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and its N-Boc protected form are indispensable intermediates in the pharmaceutical industry, enabling the large-scale, stereoselective synthesis of Sitagliptin. A thorough understanding of their physicochemical properties, coupled with robust and efficient synthetic protocols, is fundamental to the production of this vital medication for type 2 diabetes. The development of asymmetric synthetic routes to this intermediate represents a significant achievement in modern process chemistry, ensuring high enantiomeric purity while minimizing environmental impact.

References

- Custom Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid.Vertex AI Search.

- Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8.ChemicalBook.

- Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid synthesis.ChemicalBook.

- (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis.ChemicalBook.

- (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

- Scheme. Synthesis of b-Amino Acid 14.

- Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.CymitQuimica.

- Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.

- Cas 486460-00-8,BOC-(R) -.LookChem.

- (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride.

- Preparation of sitagliptin intermediate.

- Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate.

- Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity.

Sources

- 1. Cas 486460-00-8,BOC-(R)-3-AMINO-4-(2,4,5-TRIFLUORO-PHENYL)-BUTYRIC ACID | lookchem [lookchem.com]

- 2. Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]

- 5. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | C10H10F3NO2 | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis - chemicalbook [chemicalbook.com]

- 9. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-(2,6-difluorophenyl)-2H-tetrazole: Structure, Synthesis, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2,6-difluorophenyl)-2H-tetrazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted tetrazole, it embodies the unique physicochemical properties of this nitrogen-rich five-membered ring system. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, a critical functional group in many biologically active molecules. This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to cross cell membranes, making it a valuable scaffold in drug design.[1][2] The presence of the 2,6-difluorophenyl substituent further modulates the electronic and conformational properties of the molecule, offering a unique vector for interaction with biological targets. This guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of this compound, grounded in established scientific principles and methodologies.

Chemical Structure and Nomenclature

The definitive identification of a chemical entity begins with its structure and systematic name.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

Chemical Structure and Tautomerism

The structure of this compound consists of a tetrazole ring substituted at the 5-position with a 2,6-difluorophenyl group. A crucial aspect of the chemistry of 5-substituted tetrazoles is the phenomenon of tautomerism. The proton on the tetrazole ring can reside on different nitrogen atoms, leading to two principal tautomeric forms: the 1H- and 2H-tautomers.

Caption: Prototropic tautomerism in 5-(2,6-difluorophenyl)tetrazole.

The equilibrium between the 1H and 2H forms is influenced by factors such as the nature of the substituent at the C5 position, the solvent, and the physical state (solid, liquid, or gas). While both tautomers may be present in solution, the 2H-tautomer is often thermodynamically favored for many 5-aryl tetrazoles. For the purpose of this guide, and as reflected in the IUPAC name provided in chemical databases, the "2H" designation will be used, while acknowledging the existence of the tautomeric equilibrium.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 188890-63-3 |

| Molecular Formula | C₇H₄F₂N₄ |

| Molecular Weight | 182.13 g/mol |

| Appearance | Off-white to white powder (predicted) |

| Melting Point | 69-71 °C |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[3]

Synthetic Workflow

The synthesis of this compound is typically achieved through the reaction of 2,6-difluorobenzonitrile with sodium azide, often in the presence of a catalyst.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of 5-substituted tetrazoles.[4]

Materials:

-

2,6-Difluorobenzonitrile

-

Sodium azide (NaN₃)

-

Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

-

Toluene

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-difluorobenzonitrile (1.0 eq), sodium azide (1.2 eq), and zinc acetate dihydrate (0.1 eq).

-

Solvent Addition: Add toluene to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Quenching and Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully add 1 M hydrochloric acid to the reaction mixture and stir for 30 minutes. This step protonates the tetrazole and neutralizes any excess azide.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

-

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | A multiplet in the aromatic region (δ 7.0-7.6 ppm) corresponding to the protons on the difluorophenyl ring. A broad singlet for the N-H proton of the tetrazole ring, which may be solvent and concentration-dependent. |

| ¹³C NMR | Signals for the carbon atoms of the difluorophenyl ring, with characteristic C-F coupling. A signal for the C5 carbon of the tetrazole ring. |

| ¹⁹F NMR | A singlet or a narrow multiplet in the typical range for fluorine atoms attached to an aromatic ring. |

| IR (Infrared Spectroscopy) | Characteristic absorption bands for N-H stretching (around 3400-3200 cm⁻¹), C=N and N=N stretching of the tetrazole ring (around 1600-1400 cm⁻¹), and C-F stretching. |

| MS (Mass Spectrometry) | The mass spectrum should show the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 182.13 g/mol . |

Applications in Drug Discovery and Materials Science

The tetrazole ring is a privileged scaffold in medicinal chemistry, primarily due to its ability to act as a metabolically stable bioisostere of a carboxylic acid.[1][2] This bioisosteric replacement can lead to improved pharmacokinetic properties, such as increased lipophilicity and oral bioavailability. The 2,6-difluorophenyl moiety is also a common feature in many bioactive compounds, as the fluorine atoms can enhance binding affinity to target proteins through various non-covalent interactions and improve metabolic stability by blocking sites of oxidative metabolism.

Given these characteristics, this compound holds potential as a key building block or a final active pharmaceutical ingredient in several therapeutic areas, including:

-

Antihypertensive agents: Many angiotensin II receptor blockers, such as losartan and irbesartan, feature a tetrazole ring.

-

Anticancer agents: The tetrazole moiety has been incorporated into various compounds with demonstrated anticancer activity.

-

Antimicrobial agents: Tetrazole derivatives have been explored for their antibacterial and antifungal properties.[5]

In materials science, the high nitrogen content of the tetrazole ring makes it a candidate for the development of high-energy materials. The thermal stability and decomposition products of tetrazole-containing compounds are of interest for applications in propellants and gas-generating agents.

Conclusion

This compound is a molecule with significant potential, stemming from the synergistic combination of the bioisosteric properties of the tetrazole ring and the modulating effects of the difluorophenyl group. The synthetic route via [3+2] cycloaddition is well-established and provides a reliable method for its preparation. While further research is needed to fully elucidate its specific biological activities and material properties, the foundational chemical knowledge presented in this guide provides a strong basis for its exploration in drug discovery and advanced materials development.

References

-

Kokane, D., et al. (2014). Zn(OAc)2·2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. International Letters of Chemistry, Physics and Astronomy, 18, 133-142. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

- U.S. Patent No. US8569528B2. (2013). Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides. Google Patents.

- Sharma, M. C., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 46(1), 110-114.

- Gomtsyan, A., et al. (2019). Bioorganic & Medicinal Chemistry Letters. Elsevier.

- S. Afr. J. Chem. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.

- European Patent No. EP0838458A1. (1998). Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.

- Al-Amiery, A. A., et al. (2016). Synthesis and spectroscopic characterization of a new series of tetrazole compounds.

- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

- Life Science Journal. (2012). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 9(4).

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

- ResearchGate. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES.

- Heterocyclic Letters. (2025). 699-711|August-October|2025 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: H. Heterocyclic Letters.

- Aljamali, N. M. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7.

- S. Mohammad Sajadi. (n.d.).

- Bioorganic & Medicinal Chemistry Letters. (2013).

- Hayao, S., et al. (1967). New Antihypertensive Aminoalkyltetrazoles. Journal of Medicinal Chemistry, 10(3), 400–402.

- NIH. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

- Al-Masoudi, N. A., et al. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 21(12), 1634.

- International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Global Research Online.

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. growingscience.com [growingscience.com]

- 5. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to the Solubility and Stability of 5-(2,6-difluorophenyl)-2H-tetrazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of 5-(2,6-difluorophenyl)-2H-tetrazole, a compound of interest in contemporary drug discovery. In the absence of extensive public data on this specific molecule, this document serves as a procedural and theoretical manual, equipping researchers with the necessary protocols and scientific rationale to thoroughly evaluate its physicochemical properties. We will delve into the anticipated effects of the 2,6-difluoro substitution on the phenyl ring and the inherent characteristics of the tetrazole moiety. This guide details step-by-step methodologies for determining aqueous and organic solubility, assessing stability under various stress conditions as mandated by ICH guidelines, and developing a stability-indicating analytical method. The overarching goal is to provide a robust, self-validating system for the comprehensive assessment of this compound, thereby facilitating its progression through the drug development pipeline.

Introduction: The Significance of Physicochemical Profiling

The journey of a novel chemical entity from a promising hit to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence a compound's bioavailability, manufacturability, and shelf-life. This guide focuses on this compound, a molecule that combines the bioisosteric properties of a tetrazole ring with the modulating effects of a difluorinated phenyl group.

The tetrazole ring is a well-established carboxylic acid bioisostere, often employed in medicinal chemistry to enhance metabolic stability and fine-tune acidity.[1][2] The inclusion of a 2,6-difluorophenyl substituent is anticipated to further influence the molecule's properties. Fluorine substitution is a common strategy in drug design to modulate lipophilicity, metabolic stability, and binding affinity.[3] The electron-withdrawing nature of the two fluorine atoms is expected to impact the pKa of the tetrazole ring and the overall electronic distribution of the molecule.

This guide will provide the experimental framework to quantify these properties, offering a pathway to a comprehensive understanding of this compound.

Theoretical Considerations: Predicting Physicochemical Behavior

A proactive approach to drug development involves anticipating a molecule's properties based on its structure. For this compound, we can formulate several hypotheses:

-

Solubility: The presence of the polar tetrazole ring suggests some degree of aqueous solubility. However, the aromatic difluorophenyl group will contribute to its lipophilicity. The interplay between these two moieties will determine the overall solubility profile. The acidity of the tetrazole proton (pKa typically around 4.5-5) implies that solubility will be pH-dependent, with increased solubility in basic media due to the formation of the more polar tetrazolate anion.[1]

-

Stability: Tetrazole rings are generally considered chemically stable.[4] However, the stability can be influenced by pH, temperature, and light.[5] The electron-withdrawing fluorine atoms may influence the stability of the phenyl-tetrazole bond. Forced degradation studies are essential to probe for potential liabilities.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed protocols for the systematic evaluation of the solubility and stability of this compound.

pKa Determination for a Poorly Soluble Compound

Understanding the pKa is crucial as it governs the ionization state of the molecule at different pH values, which in turn dictates its solubility and permeability. For compounds with low aqueous solubility, traditional potentiometric titration can be challenging. A reversed-phase high-performance liquid chromatography (RP-HPLC) based method is a suitable alternative.[6]

Protocol: pKa Determination by RP-HPLC

-

Preparation of Mobile Phases:

-

Prepare a series of buffer solutions with known pH values ranging from 3 to 10 (e.g., phosphate and borate buffers).

-

The organic modifier (e.g., acetonitrile or methanol) concentration should be kept constant.

-

-

Chromatographic System:

-

Use a C18 column.

-

Set the column temperature (e.g., 25 °C).

-

Use a UV detector at a wavelength where the compound has maximum absorbance.

-

-

Procedure:

-

Inject a standard solution of this compound into the HPLC system equilibrated with the first mobile phase buffer.

-

Record the retention time.

-

Repeat the injection for each pH buffer, ensuring the column is fully equilibrated before each run.

-

-

Data Analysis:

-

Plot the retention factor (k') against the pH of the mobile phase.

-

The pKa is the pH at the inflection point of the resulting sigmoidal curve.[6]

-

Solubility Assessment

Both kinetic and thermodynamic solubility are important parameters in drug discovery. Kinetic solubility provides a high-throughput measure of how quickly a compound dissolves from a DMSO stock solution, while thermodynamic solubility represents the true equilibrium solubility.[7][8]

Protocol: Kinetic Solubility Determination (Turbidimetric Method) [9]

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Prepare a series of aqueous buffers at different pH values (e.g., 4.0, 7.4, and 9.0).

-

-

Assay Procedure:

-

In a 96-well plate, add the DMSO stock solution to the aqueous buffers to achieve a range of final concentrations (e.g., 1 to 200 µM).

-

Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours).

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

-

Data Analysis:

-

The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

-

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method) [3]

-

Procedure:

-

Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values.

-

Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, filter the samples to remove undissolved solid.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

-

Data Analysis:

-

The thermodynamic solubility is the measured concentration of the saturated solution at each pH.

-

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[10][11][12] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[13]

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Protocol: Forced Degradation Studies

-

Acid Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M hydrochloric acid.

-